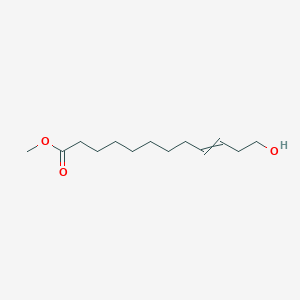

Methyl 12-hydroxydodec-9-enoatato

Description

While not as commonly studied as other long-chain fatty acid esters, Methyl 12-hydroxydodec-9-enoate is noteworthy for its specific chemical structure, which features multiple reactive sites. These functionalities make it an interesting target for synthesis from renewable feedstocks and a potential precursor for a variety of value-added chemicals.

Table 1: Physicochemical Properties of Methyl 12-hydroxydodec-9-enoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 65715-78-8 | chemsrc.com |

| Molecular Formula | C₁₃H₂₄O₃ | chemsrc.com |

| Molecular Weight | 228.33 g/mol | chemsrc.com |

| IUPAC Name | methyl 12-hydroxydodec-9-enoate | - |

Oleochemistry is a branch of chemistry focused on the transformation of natural fats and oils into industrial products. This field is at the forefront of the shift away from petroleum-based feedstocks toward renewable resources. The primary raw materials for oleochemicals are vegetable oils, such as soy, palm, rapeseed, and sunflower oil, which are rich in triglycerides of fatty acids.

Methyl 12-hydroxydodec-9-enoate can be conceptually placed within this framework as a downstream product derived from linoleic acid, an abundant C18 polyunsaturated fatty acid. The synthesis pathway from this renewable resource involves a series of enzymatic transformations.

Hydroperoxidation of Linoleic Acid: The process begins with the enzymatic oxidation of linoleic acid using lipoxygenase (LOX), an enzyme commonly found in plants like soybeans. LOX specifically oxygenates linoleic acid to form 13-hydroperoxyoctadecadienoic acid (13S-HPODE). mdpi.comresearchgate.net This step introduces a hydroperoxide functional group, which is key for the subsequent cleavage reaction.

Enzymatic Cleavage: The resulting 13S-HPODE is then cleaved by a second enzyme, hydroperoxide lyase (HPL). researchgate.net This enzymatic reaction splits the C18 backbone of the hydroperoxide into two smaller, more functionalized molecules: a C6 volatile aldehyde (like hexanal, known as a "green note" flavor compound) and a C12 ω-oxo-acid, specifically 12-oxo-9(Z)-dodecenoic acid. researchgate.net

Derivatization: 12-oxo-9(Z)-dodecenoic acid serves as the direct precursor to the target molecule. Through standard chemical reactions—esterification of the carboxylic acid with methanol (B129727) and reduction of the terminal aldehyde group to a primary alcohol—Methyl 12-hydroxydodec-9-enoate can be synthesized. This multi-step conversion of an abundant fatty acid into a C12 bifunctional molecule is a prime example of creating valuable chemical building blocks from renewable biomass. researchgate.net

The academic significance of Methyl 12-hydroxydodec-9-enoate stems from its structure as a versatile functionalized intermediate, often referred to as a synthon in organic synthesis. While extensive research specifically on this molecule is not widely documented, its potential is derived from the reactivity of its three distinct functional groups: a terminal primary hydroxyl group (-OH), an internal carbon-carbon double bond (C=C), and a methyl ester (-COOCH₃).

The presence of these groups in a single molecule allows for a diverse range of subsequent chemical modifications, making it a potentially valuable building block for more complex molecules and polymers. The research trajectory for such a compound is aimed at exploiting these functionalities.

Reactions at the Hydroxyl Group: The primary alcohol is a versatile handle for synthesizing polyesters and polyethers. It can undergo esterification with dicarboxylic acids or transesterification to create new ester linkages, forming the basis of biodegradable polymers.

Reactions at the Alkene Group: The internal double bond can be targeted by numerous addition reactions. rutgers.edu It can be hydrogenated to produce the fully saturated Methyl 12-hydroxydodecanoate, epoxidized to create an oxirane ring for further reactions, or cleaved via ozonolysis to yield shorter-chain dicarboxylic acids and aldehydes.

Reactions involving the Ester Group: The methyl ester can be hydrolyzed back to the free carboxylic acid or undergo transesterification with other alcohols, including polyols, to build different molecular architectures.

This trifunctional nature makes Methyl 12-hydroxydodec-9-enoate a model compound for developing novel bio-based polymers, surfactants, lubricants, and other specialty chemicals. Its significance lies not in its current large-scale application but in its potential as a renewable platform chemical derived from the enzymatic valorization of fatty acids.

Table 2: Potential Synthetic Transformations of Methyl 12-hydroxydodec-9-enoate

| Functional Group | Potential Reaction | Resulting Product Class |

|---|---|---|

| Hydroxyl (-OH) | Esterification (with diacid) | Polyesters |

| Etherification | Polyethers | |

| Oxidation | Aldehyde or Carboxylic Acid | |

| Alkene (C=C) | Hydrogenation | Saturated Hydroxy Ester |

| Epoxidation | Epoxy Hydroxy Ester | |

| Hydroformylation | Formyl-substituted Hydroxy Ester | |

| Ozonolysis (Oxidative) | Dicarboxylic Acid Ester | |

| Ester (-COOCH₃) | Hydrolysis | Hydroxy Carboxylic Acid |

| Transesterification | Different Ester Derivatives | |

| Amidation | Hydroxy Amide |

Structure

2D Structure

3D Structure

Properties

CAS No. |

65715-78-8 |

|---|---|

Molecular Formula |

C13H24O3 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

methyl 12-hydroxydodec-9-enoate |

InChI |

InChI=1S/C13H24O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h6,8,14H,2-5,7,9-12H2,1H3 |

InChI Key |

UEHUKETWTYBLMM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCC=CCCO |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanisms of Methyl 12 Hydroxydodec 9 Enoate

Olefinic Transformations and Stereochemical Control at the Double Bond of Methyl 12-hydroxydodec-9-enoate

The presence of a double bond at the C9-C10 position allows for several addition and isomerization reactions. These transformations are fundamental in modifying the fatty acid chain for various applications.

Isomerization Studies (cis/trans) and Equilibrium Dynamics

The geometry of the double bond in unsaturated fatty acid esters like methyl 12-hydroxydodec-9-enoate can exist in either a cis (Z) or trans (E) configuration. The naturally occurring precursor, ricinoleic acid, from which this compound can be derived, typically contains a cis double bond. However, this geometry can be altered through isomerization, a reaction that can be catalyzed by various means to achieve a thermodynamic equilibrium between the two forms.

Catalytic methods for cis-trans isomerization often involve the use of acids, radical initiators, or transition metals. For instance, p-toluenesulfinic acid has been demonstrated to be an effective catalyst for the isomerization of unsaturated fatty acids in edible oils, achieving high yields of the trans isomer. csic.escsic.es This type of isomerization proceeds without altering the position of the double bond along the carbon chain. csic.es The mechanism often involves the temporary formation of an intermediate that allows for rotation around the carbon-carbon single bond before the double bond is reformed. Thiyl radicals, for example, can catalyze cis-trans isomerization by adding to the double bond and subsequently eliminating, allowing for a change in stereochemistry. researchgate.net

The equilibrium between cis and trans isomers typically favors the trans configuration due to its lower steric strain and higher thermodynamic stability. Studies on related fatty acid methyl esters show that under thermal or catalytic conditions, a significant portion of the cis isomers will convert to the more stable trans form. csic.es In some enzymatic systems, such as those found in Pseudomonas putida, a cis-trans isomerase enzyme facilitates this conversion, which is believed to involve a heme-containing protein. nih.gov

Table 1: Catalysts and Conditions for Cis-Trans Isomerization of Unsaturated Fatty Esters

| Catalyst/Method | Conditions | Typical Outcome | Reference |

| p-Toluenesulfinic acid | Heating (e.g., 100°C) | High yield (up to ~80%) of trans isomer. csic.escsic.es | csic.escsic.es |

| Thiyl Radicals | Radical initiation | Catalytic conversion to trans isomers. researchgate.net | researchgate.net |

| Iodine | Light or heat | Reversible isomerization towards equilibrium mixture. | General Knowledge |

| Selenium | High temperature | Isomerization to thermodynamic mixture, favoring trans. | General Knowledge |

Epoxidation of the Alkene Moiety and Subsequent Ring-Opening Reactions

The double bond of methyl 12-hydroxydodec-9-enoate can be readily converted into an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or through in-situ methods using hydrogen peroxide and a carboxylic acid like formic acid. researchgate.net This transformation converts the planar alkene into a stereochemically rich epoxide, which is a versatile intermediate for further functionalization.

The resulting epoxide, methyl 12-hydroxy-9,10-epoxydodecanoate, is susceptible to ring-opening reactions by various nucleophiles due to the significant ring strain of the three-membered ring. youtube.com These reactions can be catalyzed by either acid or base, and the regioselectivity of the nucleophilic attack depends on the conditions.

Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. libretexts.orgkhanacademy.org The nucleophile then attacks one of the epoxide carbons. For a disubstituted internal epoxide like this, if a weak nucleophile (e.g., water, alcohol) is used, the attack occurs at the carbon atom that can better stabilize a partial positive charge, resembling an S_N1-like transition state. libretexts.orgmasterorganicchemistry.com The result is the formation of a trans-diol (or a trans-hydroxy ether if an alcohol is the nucleophile). For example, acid-catalyzed hydrolysis with aqueous acid (H₃O⁺) yields methyl 9,10,12-trihydroxydodecanoate. nih.gov The stereochemistry of the product is a result of the backside attack of the nucleophile on the protonated epoxide. libretexts.org

Base-Catalyzed Ring-Opening: Under basic conditions, a strong nucleophile (e.g., hydroxide, alkoxide) attacks one of the epoxide carbons directly in an S_N2 mechanism. libretexts.org Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. For an internal, symmetrically substituted epoxide, attack at either C9 or C10 is equally likely. This reaction also results in a trans-diol product after protonation of the resulting alkoxide. The driving force for this reaction is the relief of ring strain. youtube.com

Table 2: Epoxidation and Ring-Opening Reactions

| Reaction | Reagents | Major Product | Mechanism | Reference |

| Epoxidation | m-CPBA or H₂O₂/Formic Acid | Methyl 12-hydroxy-9,10-epoxydodecanoate | Electrophilic addition | researchgate.netnih.gov |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Methyl 9,10,12-trihydroxydodecanoate (trans-diol) | S_N1-like | libretexts.orgnih.gov |

| Acid-Catalyzed Alcoholysis | ROH, H⁺ | Methyl 12-hydroxy-9-alkoxy-10-hydroxydodecanoate + regioisomer | S_N1-like | libretexts.org |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ workup | Methyl 9,10,12-trihydroxydodecanoate (trans-diol) | S_N2 | libretexts.org |

Hydrofunctionalization Reactions of the Dodec-9-enoate Chain

Hydrofunctionalization refers to the addition of a hydrogen atom and another functional group across the double bond. Besides epoxidation, the alkene in methyl 12-hydroxydodec-9-enoate can undergo a range of such reactions.

Hydrogenation: Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can reduce the double bond to a single bond. chalmers.se This reaction converts methyl 12-hydroxydodec-9-enoate into methyl 12-hydroxydodecanoate. The conditions can be controlled to selectively hydrogenate the C=C double bond without affecting the methyl ester functionality. chalmers.se

Hydroformylation: This reaction involves the addition of a hydrogen atom and a formyl group (-CHO) across the double bond, typically using a rhodium or cobalt catalyst in the presence of carbon monoxide and hydrogen (syngas). This process can lead to a mixture of aldehydes, with the formyl group adding to either C9 or C10. Isomerizing hydroformylation can even move the double bond to the terminal position, resulting in an ω-aldehyde ester. acs.orgresearchgate.net

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond. Reaction with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) followed by oxidation with hydrogen peroxide and base (H₂O₂, NaOH) would yield a diol, adding a second hydroxyl group to the chain at either the C9 or C10 position, resulting in methyl 10,12-dihydroxydodecanoate or methyl 9,12-dihydroxydodecanoate.

Reactions Involving the Hydroxyl Functionality of Methyl 12-hydroxydodec-9-enoate

The secondary hydroxyl group at the C12 position is another key site for chemical modification, allowing for the introduction of new functional groups through esterification or etherification.

Esterification and Transesterification Reactions

The hydroxyl group at C12 can be readily esterified by reacting it with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides, in the presence of an appropriate catalyst. This reaction creates a new ester linkage, resulting in a diester molecule. For example, reacting methyl 12-hydroxydodec-9-enoate with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield methyl 12-acetoxydodec-9-enoate. This type of reaction is common for hydroxy fatty acids and is used to synthesize a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). researchgate.netresearchgate.net

While the term "transesterification" typically refers to the exchange of the alcohol portion of an ester, in the context of this molecule, it could also describe the interchange of the acyl group on the C12-hydroxyl. However, the more common reaction is the esterification of the free hydroxyl group.

Etherification Chemistry

The C12-hydroxyl group can also be converted into an ether. A classic method for this transformation is the Williamson ether synthesis. This involves first deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an S_N2 reaction to form the corresponding ether.

Alternatively, reductive etherification methods have been developed that can convert fatty acids or their esters directly into long-chain ethers using molecular hydrogen and specific ruthenium catalysts. ruhr-uni-bochum.de This process can be applied to mixtures of fatty esters to produce valuable ether compounds. ruhr-uni-bochum.de Another route to ether formation involves the acid-catalyzed ring-opening of the corresponding epoxide (from section 3.1.2) in the presence of an alcohol as the nucleophile, which yields a hydroxy-ether derivative. researchgate.netrsc.org

Table 3: Reactions at the C12-Hydroxyl Group

| Reaction Type | Reagents | Product Example |

| Esterification | Acetic Anhydride, Pyridine | Methyl 12-acetoxydodec-9-enoate |

| Etherification | 1. NaH 2. CH₃I | Methyl 12-methoxydodec-9-enoate |

Selective Oxidation to Ketone and Carboxylic Acid Derivatives

The secondary alcohol at the C12 position is a prime site for oxidation. Selective oxidation can yield the corresponding ketone, Methyl 12-oxododec-9-enoate, without affecting the double bond or the methyl ester. This transformation is crucial for synthesizing various derivatives and is typically achieved using mild oxidizing agents.

Common reagents for this selective oxidation include:

Pyridinium chlorochromate (PCC): A classic reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. It is known for its mild conditions and high yields.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a convenient and selective method for oxidizing alcohols to ketones under neutral conditions.

Further oxidation can lead to carboxylic acid derivatives. This typically involves oxidative cleavage of the carbon-carbon double bond. Strong oxidizing agents like ozone (O₃) followed by an oxidative workup, or hot, concentrated potassium permanganate (B83412) (KMnO₄), can cleave the double bond to yield two carboxylic acid fragments.

| Transformation | Product | Typical Reagents |

|---|---|---|

| Oxidation of Secondary Alcohol | Methyl 12-oxododec-9-enoate | PCC, Swern Oxidation, Dess-Martin Periodinane |

| Oxidative Cleavage of Alkene | Nonanedioic acid monomethyl ester and 3-hydroxypropanoic acid derivatives | Ozonolysis (O₃) with oxidative workup; Hot KMnO₄ |

Dehydration and Rearrangement Pathways of the Hydroxyl Group

The hydroxyl group in Methyl 12-hydroxydodec-9-enoate can be eliminated through dehydration to form an additional double bond. This reaction is typically catalyzed by acid and heat. The elimination process can lead to the formation of a conjugated diene system, which is a highly valuable structural motif in organic synthesis. The resulting product would be a mixture of isomers of methyl dodeca-9,11-dienoate. The regioselectivity of the new double bond is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene.

Dual-Functional Group Reactivity and Selective Modifications of Methyl 12-hydroxydodec-9-enoate

The presence of multiple functional groups allows for selective modifications. For instance, the hydroxyl group can be protected using a suitable protecting group (e.g., as a silyl (B83357) ether). This allows for subsequent reactions to be carried out on the double bond, such as epoxidation or dihydroxylation, without interference from the alcohol. Conversely, the double bond can be reacted first, for example through hydrogenation, and the hydroxyl group can be modified later. This dual reactivity is a cornerstone of its synthetic utility, enabling the creation of a wide array of complex molecules from a single starting material. aocs.org

Mechanistic Investigations of Key Transformations of Methyl 12-hydroxydodec-9-enoate

Understanding the mechanisms of these transformations is key to controlling reaction outcomes and designing new synthetic pathways.

Sigmatropic Rearrangements (e.g., Claisen Rearrangements)

Methyl 12-hydroxydodec-9-enoate is an allylic alcohol, a key substrate for nih.govnih.gov-sigmatropic rearrangements, most notably the Claisen rearrangement. wikipedia.org This type of reaction involves the concerted reorganization of six electrons over a six-atom system, leading to the formation of a new carbon-carbon bond. byjus.com

Several variants of the Claisen rearrangement are applicable:

Johnson-Claisen Rearrangement: Reacting the allylic alcohol with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst yields a γ,δ-unsaturated ester. wikipedia.orglibretexts.org This reaction is driven by the formation of a stable carbonyl group and proceeds through a ketene (B1206846) acetal (B89532) intermediate. byjus.com

Ireland-Claisen Rearrangement: This variation involves converting the allylic alcohol to an allylic ester. libretexts.org Treatment with a strong base (like lithium diisopropylamide) and a silylating agent (like chlorotrimethylsilane) forms a silyl ketene acetal, which then rearranges at or below room temperature to give a γ,δ-unsaturated carboxylic acid upon hydrolysis. wikipedia.orglibretexts.org

These rearrangements are powerful tools for stereoselectively forming new C-C bonds and introducing new functional groups. byjus.com

Carbocationic Addition Mechanisms

The double bond in Methyl 12-hydroxydodec-9-enoate is susceptible to electrophilic attack, which proceeds via a carbocationic intermediate. libretexts.org The addition of an electrophile, such as a proton from a strong acid, to the double bond results in the formation of a carbocation. The stability of this carbocation dictates the regioselectivity of the reaction.

The mechanism involves two main steps:

Formation of a Carbocation: The π electrons of the alkene attack an electrophile (E⁺), forming a new sigma bond and a carbocation at the more substituted carbon atom (Markovnikov's rule).

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbocation, forming the final addition product. libretexts.org

In the context of this molecule, the hydroxyl group can act as an internal nucleophile, attacking the carbocation to form a cyclic ether (a lactone), particularly if a five- or six-membered ring can be formed. libretexts.org Furthermore, the initially formed carbocation can undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before being trapped by a nucleophile. youtube.com

Radical Chain Propagation and Initiation in Reactions of Methyl 12-hydroxydodec-9-enoate

Unsaturated fatty acid esters are prone to autoxidation via a free radical chain mechanism. nih.gov This process is relevant to the stability and degradation of Methyl 12-hydroxydodec-9-enoate.

The mechanism consists of three phases:

Initiation: The reaction begins with the formation of a radical. This can be initiated by heat, light, or metal catalysts, which leads to the abstraction of a hydrogen atom from a carbon atom adjacent to the double bond (an allylic hydrogen), as these C-H bonds are weaker. This creates a carbon-centered radical. nih.gov

Propagation: The carbon radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical. nih.govyoutube.com This highly reactive peroxyl radical can then abstract an allylic hydrogen from another molecule of the unsaturated ester, forming a hydroperoxide and a new carbon radical. youtube.com This new radical continues the chain reaction, propagating the oxidation process. nih.gov

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.

This radical process can lead to a complex mixture of products, including hydroperoxides, which can further decompose into volatile aldehydes and ketones. nih.gov

| Compound Name |

|---|

| Methyl 12-hydroxydodec-9-enoate |

| Methyl 12-oxododec-9-enoate |

| Pyridinium chlorochromate (PCC) |

| Dimethyl sulfoxide (DMSO) |

| Oxalyl chloride |

| Trifluoroacetic anhydride |

| Triethylamine |

| Dess-Martin Periodinane (DMP) |

| Ozone |

| Potassium permanganate |

| Methyl dodeca-9,11-dienoate |

| Triethyl orthoacetate |

| Lithium diisopropylamide |

| Chlorotrimethylsilane |

Synthesis and Applications of Advanced Derivatives of Methyl 12 Hydroxydodec 9 Enoate

ω-Functionalized Fatty Acid Methyl Esters and their Derivatives from Methyl 12-hydroxydodec-9-enoate

Methyl 12-hydroxydodec-9-enoate, a derivative of ricinoleic acid, serves as a versatile platform for the synthesis of a variety of ω-functionalized fatty acid methyl esters. Its inherent functionality, including a hydroxyl group, a double bond, and an ester moiety, allows for a wide range of chemical transformations.

α-Hydroxy Fatty Acid Methyl Esters as Metathesis Products

The synthesis of α-hydroxy fatty acid methyl esters (α-HFAMEs) from precursors like Methyl 12-hydroxydodec-9-enoate is a significant area of research due to the importance of α-HFAs in biological systems and as synthetic intermediates. While direct metathesis on Methyl 12-hydroxydodec-9-enoate to yield α-HFAMEs is a complex transformation, related methodologies on similar substrates highlight the potential of this approach.

Research into the synthesis of hydroxy fatty acids (HFAs) has led to the development of various methods to introduce hydroxyl groups at different positions along the fatty acid chain. nih.govresearchgate.netnih.gov Asymmetric synthesis routes have been a particular focus, aiming to produce specific stereoisomers with defined biological activities. researchgate.net For instance, an organocatalytic approach has been employed for the synthesis of chiral terminal epoxides, which can then be opened to form chiral secondary alcohols, the precursors to HFAs. researchgate.net

Furthermore, studies on fatty acid esters of hydroxy fatty acids (FAHFAs) have spurred the development of synthetic strategies to create a library of these compounds for biological evaluation. mdpi.comchemrxiv.org These efforts underscore the chemical tractability of hydroxy fatty acids and their esters, paving the way for the development of novel synthetic methods, potentially including cross-metathesis reactions to introduce functionality at the α-position.

Table 1: Synthetic Approaches to Hydroxy Fatty Acids and Their Esters

| Starting Material | Synthetic Method | Key Features | Resulting Products |

| Terminal Alkenes/Alkynes | Multi-step synthesis including organocatalytic epoxidation | Asymmetric synthesis, formation of chiral terminal epoxides | Unsaturated or saturated chiral secondary alcohols, HFAs researchgate.net |

| Monoprotected α,ω-diols | Enantioselective organocatalytic step | Formation of chiral terminal epoxides | Fatty acid esters of hydroxy fatty acids (FAHFAs) chemrxiv.org |

| Various Fatty Acids | Bi-enzymatic cascade reaction (hydratase and lipase) | Green chemistry, use of renewable biomass | Fatty acid esters of hydroxy fatty acids (FAHFAs) chemrxiv.org |

Dicarboxylic Acid Esters and Adipic Acid Derivatives Derived from Methyl 12-hydroxydodec-9-enoate

The carbon-carbon double bond in Methyl 12-hydroxydodec-9-enoate is susceptible to oxidative cleavage, a reaction that can be exploited to produce valuable dicarboxylic acids and their esters. This transformation breaks the molecule at the site of unsaturation, yielding shorter-chain bifunctional compounds.

A prominent example of this is the production of dicarboxylic acids from ricinoleic acid, the parent compound of Methyl 12-hydroxydodec-9-enoate. Oxidative cleavage of ricinoleic acid can yield both suberic acid (octanedioic acid) and azelaic acid (nonanedioic acid). gerli.com This process typically involves strong oxidizing agents that break the double bond. gerli.commdpi.com

Adipic acid (hexanedioic acid), a key monomer in the production of nylon, can also be synthesized through the oxidation of related feedstocks. guidechem.comnih.gov The conventional industrial synthesis of adipic acid often involves the oxidation of a mixture of cyclohexanone (B45756) and cyclohexanol (B46403) (KA oil) with nitric acid. youtube.comresearchgate.net More environmentally friendly methods are also being explored, including biocatalytic routes. researchgate.netyoutube.com The structural elements of Methyl 12-hydroxydodec-9-enoate make it a potential, albeit complex, bio-based precursor for such dicarboxylic acids. The cleavage of the double bond in Methyl 12-hydroxydodec-9-enoate would lead to the formation of a dicarboxylic acid ester.

Table 2: Dicarboxylic Acids from Oxidative Cleavage

| Precursor | Oxidative Method | Key Dicarboxylic Acid Products |

| Ricinoleic Acid | Oxidative cleavage (e.g., with strong oxidizing agents) | Suberic acid, Azelaic acid gerli.comwikipedia.org |

| Cyclohexanone/Cyclohexanol (KA oil) | Nitric acid oxidation | Adipic acid youtube.comresearchgate.net |

| Cyclohexene | Oxidative cleavage | Adipic acid youtube.com |

| Bio-based feedstocks (e.g., glucose) | Biocatalytic oxidation and other green methods | Adipic acid researchgate.netyoutube.com |

ω-Amino and ω-Halo Derivatives via Alkyl Chain Functionalization

The functional groups of Methyl 12-hydroxydodec-9-enoate allow for the introduction of nitrogen and halogen atoms at the ω-position of the alkyl chain, leading to the formation of ω-amino and ω-halo derivatives. These functionalized fatty acid esters are valuable intermediates in the synthesis of polymers, surfactants, and biologically active molecules.

The synthesis of ω-amino derivatives can be achieved through various synthetic routes starting from ricinoleic acid and its esters. One approach involves the conversion of the hydroxyl group into a leaving group, followed by nucleophilic substitution with an amine or an azide (B81097) which is subsequently reduced. mdpi.comresearchgate.net For instance, a series of novel ricinoleic acid-based lipoamino acid derivatives have been synthesized from (Z)-methyl-12-aminooctadec-9-enoate, which itself is derived from methyl ricinoleate (B1264116). nih.gov

Halogenation of the alkyl chain of ricinoleic acid derivatives has also been demonstrated. mdpi.com This can be accomplished by treating the parent compound with various halogenating agents. mt.com For example, new non-natural brominated, iodinated, and chlorinated-substituted 1-O-alkylglycerols have been synthesized from ricinoleic acid. tandfonline.comtandfonline.com An attempted synthesis of (9Z)-methyl 12-hydroperoxyoctadec-9-enoate from methyl 12-bromo-oleate further illustrates the reactivity of halogenated fatty acid esters. rsc.org

Table 3: Synthesis of ω-Amino and ω-Halo Derivatives from Ricinoleic Acid Precursors

| Precursor Derivative | Reagents/Reaction Type | Functional Group Introduced | Product Class |

| Methyl ricinoleate | Conversion of -OH to -NH2 | Amino | (Z)-methyl-12-aminooctadec-9-enoate nih.gov |

| Ricinoleic acid | Halogenating agents | Halogen (Br, I, Cl) | Halogenated 1-O-alkylglycerols tandfonline.comtandfonline.com |

| Methyl 12-bromo-oleate | Hydrogen peroxide and silver trifluoroacetate | Hydroperoxy (attempted) | Cyclopropane hydroperoxides and hydroperoxy epidioxides rsc.org |

Cyclic and Polycyclic Compounds Derived from Methyl 12-hydroxydodec-9-enoate

The bifunctional nature of Methyl 12-hydroxydodec-9-enoate, containing both a hydroxyl group and a double bond, makes it an excellent starting material for the synthesis of various cyclic and polycyclic compounds through intramolecular reactions.

Lactone and γ-Lactone Formation

Lactones, which are cyclic esters, can be formed from Methyl 12-hydroxydodec-9-enoate through intramolecular esterification of the hydroxyl group with the carboxylic acid moiety (or its ester). wikipedia.org The size of the resulting lactone ring depends on the position of the hydroxyl group relative to the carboxyl group.

The biotransformation of ricinoleic acid by various microorganisms is a well-established route to produce γ-lactones, such as γ-decalactone, which is a valuable flavor and fragrance compound. researchgate.netnih.gov This process typically involves the shortening of the fatty acid chain through β-oxidation followed by lactonization. researchgate.net Chemical methods for lactone synthesis from ricinoleic acid have also been developed. For example, ricinoleic acid lactones can be synthesized by treating ricinoleic acid with dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP) to facilitate the intramolecular esterification. nih.gov These macrolactones can then be used as monomers for ring-opening polymerization to produce polyesters. nih.gov Another method involves the use of 2,4,6-trichlorobenzoyl chloride (TCBC) followed by DMAP. researchgate.net

Table 4: Lactone Formation from Ricinoleic Acid and its Derivatives

| Starting Material | Method | Key Reagents/Conditions | Product |

| Ricinoleic Acid | Biotransformation (Yeast) | β-oxidation, lactonization | γ-Decalactone and other lactones researchgate.netnih.gov |

| Ricinoleic Acid | Chemical Lactonization | Dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP) | Ricinoleic acid lactones (macrolactones) nih.gov |

| Ricinoleic Acid | Chemical Lactonization | 2,4,6-trichlorobenzoyl chloride (TCBC), DMAP | (R)-lactone of ricinoleic acid researchgate.net |

Tetrahydropyran (B127337) Derivatives and their Stereochemistry

The synthesis of tetrahydropyran (THP) rings, which are common structural motifs in many natural products, can be achieved through the intramolecular cyclization of hydroxyalkenes like Methyl 12-hydroxydodec-9-enoate. The stereochemistry of the resulting tetrahydropyran is a critical aspect of these syntheses.

Several methods are available for the stereoselective synthesis of substituted tetrahydropyrans. The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, is a powerful tool for constructing THP rings. beilstein-journals.orgnih.gov Variations of this reaction, such as the silyl-Prins cyclization, have been developed to enhance stereocontrol. nih.gov Another important method is the intramolecular hydroxyalkoxylation of alkenols, which can be catalyzed by various transition metals or Brønsted acids. uva.es For instance, the acid-catalyzed cyclization of silylated alkenols can lead to the stereoselective formation of polysubstituted tetrahydropyrans. uva.es The stereochemical outcome of these reactions is often influenced by the reaction conditions and the nature of the catalyst and substrate. whiterose.ac.uk Mercury(II)-catalyzed cyclization of hydroxy allenes has also been shown to be effective for the synthesis of stereoselective tetrahydropyran derivatives. researchgate.net

Table 5: Methods for Stereoselective Tetrahydropyran Synthesis Applicable to Hydroxyalkenes

| Method | Key Features | Stereochemical Control |

| Prins Cyclization | Reaction of a homoallylic alcohol with an aldehyde | Can be highly stereoselective, influenced by catalysts and substrates beilstein-journals.orgnih.gov |

| Silyl-Prins Cyclization | A variation of the Prins reaction using silylated precursors | Enhanced stereocontrol nih.gov |

| Intramolecular Hydroxyalkoxylation | Acid- or metal-catalyzed cyclization of hydroxyalkenes | Stereoselectivity dependent on catalyst and reaction conditions uva.es |

| Oxa-Michael Cyclization | Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated system | Can be rendered stereodivergent by choice of acidic or basic conditions whiterose.ac.uk |

Polymer and Monomer Precursors from Methyl 12-hydroxydodec-9-enoate

Methyl 12-hydroxydodec-9-enoate, a derivative of ricinoleic acid, serves as a versatile and renewable platform chemical for the synthesis of a variety of valuable polymer and monomer precursors. Its bifunctional nature, possessing both a hydroxyl group and a carbon-carbon double bond, allows for a range of chemical transformations to produce materials with tailored properties.

Oligomeric Polyether Polyols and Polyesters for Polymeric Materials

Oligomeric polyols derived from methyl 12-hydroxydodec-9-enoate are crucial building blocks for the synthesis of advanced polymeric materials such as polyurethanes. The secondary hydroxyl group present in the fatty acid chain can be utilized for polymerization reactions.

One common approach involves the epoxidation of the double bond in methyl 12-hydroxydodec-9-enoate, followed by a ring-opening reaction. This process, often catalyzed by acids like boron trifluoride diethyl etherate, can be tailored to produce oligomeric polyether polyols. scispace.com The degree of oligomerization and the resulting molecular weight of the polyols can be controlled by adjusting reaction conditions such as monomer concentration, catalyst amount, and reaction temperature and duration. scispace.com For instance, novel oligomeric polyols have been synthesized from epoxidized methyl oleate (B1233923) and epoxidized palm olein, yielding products with number average molecular weights (Mn) ranging from 1900 to 16,100 Da. scispace.com These polyols are characterized by the formation of ether linkages and can be designed to have low acid values (less than 1 mg KOH/g) and specific hydroxyl values (e.g., 35 to 45 mg KOH/g), making them suitable for producing materials with good elastomeric properties. scispace.com

Furthermore, polyester (B1180765) polyols can be synthesized directly from methyl 12-hydroxydodec-9-enoate (often in the form of its common source, methyl ricinoleate) through high-temperature polycondensation or enzymatic processes. ceon.rsgoogle.com In a typical high-temperature polycondensation, methyl ricinoleate is reacted with an initiator like diethylene glycol in the presence of a catalyst such as titanium(IV)-isopropoxide. ceon.rs This method allows for the synthesis of polyols with controlled molecular weights, which is achieved by adjusting the amount of the initiator. ceon.rs The resulting polyricinoleate diols exhibit low glass transition temperatures, in the range of -70 to -80°C, making them suitable for low-temperature applications. ceon.rs

Enzymatic synthesis using lipases presents a greener alternative, proceeding at milder temperatures and avoiding the use of potentially toxic metal catalysts. google.comgoogle.com Immobilized lipases can be used to catalyze the esterification, producing high molecular weight polyesters (weight average molecular weight of 20,000 or more) from methyl ricinoleate. google.com

The properties of the resulting polyurethanes are influenced by the structure of the polyol. The dangling chains in polyols derived from ricinoleic acid can act as internal plasticizers, reducing the glass transition temperature of the final polyurethane. researchgate.net

Table 1: Synthesis of Polyester Polyols from Methyl Ricinoleate

| Initiator | Catalyst | Reaction Temperature (°C) | Resulting Polyester Polyol Properties | Reference |

| Diethylene Glycol | Titanium(IV)-isopropoxide | 200 | Controlled molecular weight, Tg from -70 to -80°C | ceon.rs |

| Trimethylolpropane | - | - | Mn from 1000-5500, non-crystallizing, low viscosity | researchgate.net |

| - | Immobilized Lipase | 60-80 | High molecular weight (Mw ≥ 20,000) | google.comgoogle.com |

| - | Tetrabutyl Titanate | 180 | High molecular weight (Mw up to 122 kDa) in ionic liquids | rsc.org |

Monomers for Adipic Acid, Caprolactone, and Polyamides Production

The unique structure of methyl 12-hydroxydodec-9-enoate allows for its conversion into various monomers that are precursors to important industrial polymers like adipic acid, caprolactone, and polyamides.

Through a series of chemical modifications, methyl 12-hydroxydodec-9-enoate can be a source for ω-aminododecanoic acid, a key monomer for the production of Nylon-12. This involves the transformation of the hydroxyl group and the cleavage of the carbon chain.

Moreover, derivatives of methyl ricinoleate can be subjected to ring-closing metathesis (RCM) reactions to produce valuable polymer precursors. nih.gov For example, after modification of the hydroxyl group, RCM can lead to the formation of biosourced 3,6-dihydropyran and α,β-unsaturated lactone derivatives. nih.gov Concurrently, this process can yield precursors for polyamides. nih.gov Sequential RCM followed by hydrogenation or cross-metathesis provides a direct route to tetrahydropyran and other lactone derivatives, further expanding the range of accessible monomers. nih.gov

ADMET (Acyclic Diene Metathesis) Polymerization Applications and Molecular Weight Control

Acyclic Diene Metathesis (ADMET) polymerization is a powerful technique for the synthesis of well-defined polymers from α,ω-dienes derived from renewable resources like methyl 12-hydroxydodec-9-enoate. This step-growth polymerization method allows for the production of high molecular weight polyesters. mdpi.com

The process involves the use of ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts. rsc.org The polymerization of dienes derived from natural sources can yield polyesters with high molecular weights, sometimes exceeding 71 kg/mol . rsc.org

A key advantage of ADMET is the ability to control the molecular weight of the resulting polymer. This can be achieved by introducing a chain stopper, such as methyl 10-undecenoate, into the polymerization mixture. mdpi.com By varying the amount of the chain stopper, the molecular weight of the polyester can be tuned over a significant range. mdpi.com This precise control over molecular weight is crucial for tailoring the physical and mechanical properties of the final polymer. The resulting polymers can exhibit good thermal stability and a range of glass transition temperatures depending on the specific monomer structure. rsc.org

Table 2: ADMET Polymerization of Bio-based Monomers

| Monomer | Catalyst | Key Feature | Resulting Polymer | Reference |

| Dianhydro-D-glucityl bis(undec-10-enoate) | Grubbs 2nd Gen. | ADMET Polymerization | Unsaturated polyesters (Mn up to 71 kg/mol ) | rsc.org |

| α,ω-diene monomers | Ruthenium-carbene | Molecular weight control with chain stopper | Polyesters with tunable molecular weight | mdpi.com |

| 5-Methyl-1,5,9-decatriene | Tungsten-based | Alternating copolymer synthesis | Alternating copolymer of isoprene (B109036) and 1,3-butadiene | ufl.edu |

Biosurfactant and Specialty Chemical Precursors from Methyl 12-hydroxydodec-9-enoate

Methyl 12-hydroxydodec-9-enoate, primarily in the form of its source, ricinoleic acid methyl ester, is a valuable substrate for the biotechnological production of biosurfactants, particularly sophorolipids. Sophorolipids are glycolipid biosurfactants produced by certain species of non-pathogenic yeasts, such as Starmerella bombicola. researchgate.net

The yeast utilizes the fatty acid chain of methyl ricinoleate as the hydrophobic tail of the sophorolipid (B1247395) molecule. The production of sophorolipids is often stimulated by the presence of both a hydrophobic carbon source, like methyl ricinoleate, and a hydrophilic carbon source, such as glucose or glycerol. researchgate.netijstr.org The yeast can directly incorporate the hydroxylated fatty acid into the sophorolipid structure. researchgate.net The use of methyl esters of fatty acids can promote the production of sophorolipids in their acidic form. ijstr.org

The resulting sophorolipids containing the ricinoleic acid moiety are novel structures with potential applications as drug delivery carriers. researchgate.net The introduction of longer fatty acid chains, such as the C22 chain from erucic acid methyl ester, has been shown to increase the hydrophobicity of the sophorolipids, thereby improving their surface-active properties. nih.gov

Beyond biosurfactants, methyl 12-hydroxydodec-9-enoate serves as a precursor for other specialty chemicals. As mentioned previously, ring-closing metathesis of its derivatives can yield fine chemicals like 3,6-dihydropyran and α,β-unsaturated lactones. nih.gov These compounds have potential applications in various fields, including fragrances and as intermediates in organic synthesis.

Spectroscopic and Advanced Analytical Research on Methyl 12 Hydroxydodec 9 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Methyl 12-hydroxydodec-9-enoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the spatial arrangement of the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of Methyl 12-hydroxydodec-9-enoate is expected to show characteristic signals corresponding to its distinct functional groups: the methyl ester, the hydroxyl group, the carbon-carbon double bond, and the aliphatic chain. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the double bond (olefinic protons) are deshielded and appear downfield, while the methyl protons of the ester group appear as a sharp singlet.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the ester group is typically the most deshielded, appearing at the downfield end of the spectrum. The carbons of the double bond and the carbon bearing the hydroxyl group also have characteristic chemical shifts that are crucial for structural confirmation. ruc.dk

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 12-hydroxydodec-9-enoate

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Olefinic Protons (-CH=CH-) | ~5.4 | Multiplet | 2H |

| Carbinol Proton (-CH(OH)-) | ~3.6 | Multiplet | 1H |

| Methyl Ester Protons (-COOCH₃) | ~3.67 | Singlet | 3H |

| Methylene (B1212753) α to Ester (-CH₂COO-) | ~2.3 | Triplet | 2H |

| Allylic Methylene Protons | ~2.0 | Multiplet | 2H |

| Methylene β to Ester | ~1.6 | Multiplet | 2H |

| Aliphatic Methylene Protons (-(CH₂)n-) | ~1.3 | Multiplet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 12-hydroxydodec-9-enoate

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~174 |

| Olefinic Carbons (-CH=CH-) | ~125-135 |

| Carbinol Carbon (-CH(OH)-) | ~72 |

| Methyl Ester Carbon (-OCH₃) | ~51.5 |

| Methylene α to Ester (-CH₂COO-) | ~34 |

While 1D NMR provides information on the types of protons and carbons, 2D NMR experiments are essential for establishing the connectivity between them, confirming the complete molecular structure. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For Methyl 12-hydroxydodec-9-enoate, a COSY spectrum would show correlations between the olefinic protons and the adjacent allylic protons. It would also map the connectivity of protons along the entire aliphatic chain, from the methylene group adjacent to the ester up to the terminal hydroxyl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal of each C-H group to the ¹³C signal of the carbon to which it is attached. This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons over two to three bonds. This is particularly powerful for identifying connections across quaternary carbons (like the ester carbonyl) or heteroatoms. youtube.com In the case of Methyl 12-hydroxydodec-9-enoate, an HMBC spectrum would show a crucial correlation between the singlet signal of the methyl ester protons (~3.67 ppm) and the carbonyl carbon (~174 ppm), confirming the ester functionality. It would also show correlations between the olefinic protons and the carbons on either side of the double bond, helping to pinpoint its location within the alkyl chain. youtube.comyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

GC-MS is a widely used method for the analysis of volatile and thermally stable compounds like fatty acid methyl esters (FAMEs). marinelipids.caresearchgate.netbanglajol.info In this technique, the compound is vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer. banglajol.info

For Methyl 12-hydroxydodec-9-enoate, the electron ionization (EI) mass spectrum would display a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, this peak may be weak or absent in the spectra of long-chain alcohols. libretexts.org The fragmentation of the molecular ion provides a structural fingerprint. Key fragmentation pathways for hydroxy FAMEs include:

Alpha-cleavage: The bonds adjacent to the carbon bearing the hydroxyl group are prone to breaking. This cleavage provides diagnostic ions that help locate the position of the hydroxyl group along the chain.

Cleavage near the ester group: Loss of the methoxy (B1213986) group ([M-31]⁺) or the methoxycarbonyl group ([M-59]⁺) are common fragmentations for methyl esters.

McLafferty Rearrangement: This rearrangement can occur in esters, often leading to the loss of a neutral molecule like methanol (B129727) ([M-32]⁺). libretexts.org

Dehydration: Loss of a water molecule ([M-18]⁺) is a characteristic fragmentation for alcohols.

The analysis of these fragment ions allows for the confident identification of the compound. marinelipids.calibretexts.orglibretexts.org In some cases, the hydroxyl group is derivatized, for example, by silylation (to form a trimethylsilyl (B98337) ether), to increase volatility and produce more characteristic mass spectral fragments. marinelipids.ca

Table 3: Expected Key Mass Fragments for Methyl 12-hydroxydodec-9-enoate in GC-MS (EI)

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 228 | [M]⁺ | Molecular Ion |

| 210 | [M-H₂O]⁺ | Loss of water |

| 197 | [M-OCH₃]⁺ | Loss of methoxy radical |

| 196 | [M-CH₃OH]⁺ | McLafferty Rearrangement |

| 169 | [M-COOCH₃]⁺ | Loss of carbomethoxy radical |

| Varies | - | α-cleavage at C12-C11 |

For derivatives of Methyl 12-hydroxydodec-9-enoate that are non-volatile, thermally labile, or highly polar, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. capes.gov.br LC separates compounds in a liquid mobile phase before they enter the mass spectrometer.

This technique is particularly useful when the hydroxyl group has been modified to create a larger, less volatile derivative, for example, during the synthesis of more complex molecules or when tagging the molecule for specific bioanalytical assays. Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. nih.govelsevierpure.com These methods usually generate a prominent protonated molecule [M+H]⁺ or an adduct ion (e.g., [M+Na]⁺), allowing for molecular weight determination with minimal fragmentation. Derivatization can also be employed specifically to enhance the ionization efficiency in LC-MS, leading to improved sensitivity and lower detection limits. nih.govelsevierpure.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. thno.org This precision allows for the determination of a compound's elemental formula.

For Methyl 12-hydroxydodec-9-enoate (C₁₃H₂₄O₃), the calculated monoisotopic mass is 228.1726 g/mol . HRMS can measure the mass of the molecular ion (or a related ion like [M+H]⁺) with sufficient accuracy to confirm this specific elemental composition, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). thno.orgresearchgate.net This capability makes HRMS an essential tool for the definitive identification of the compound in complex samples or for confirming the structure of a newly synthesized molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the principal functional groups within a molecule by analyzing its vibrational modes. For Methyl 12-hydroxydodec-9-enoate, these techniques provide a characteristic spectral fingerprint, confirming the presence of its key structural features: the hydroxyl group, the ester moiety, and the carbon-carbon double bond.

The IR spectrum of Methyl 12-hydroxydodec-9-enoate is dominated by absorptions corresponding to these groups. The hydroxyl (-OH) group gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of hydrogen-bonded alcohols. The C-O stretching vibration of the alcohol appears in the 1050-1150 cm⁻¹ region.

The ester functional group is identified by a very strong and sharp absorption band due to the carbonyl (C=O) stretching vibration, typically found around 1740 cm⁻¹. Additionally, two distinct C-O stretching vibrations for the ester linkage are observed, one for the C-O-C asymmetric stretch (around 1250-1150 cm⁻¹) and another for the O-C-C symmetric stretch (around 1100-1000 cm⁻¹).

The presence of the cis-alkene (C=C) at the 9-position is confirmed by a moderate C=C stretching vibration near 1655 cm⁻¹ and, more definitively, by the =C-H out-of-plane bending vibration (wag) which gives a characteristic absorption around 720-680 cm⁻¹. The =C-H stretching vibrations are also observable just above 3000 cm⁻¹ (typically 3010-3030 cm⁻¹). The long aliphatic chain of the molecule produces prominent C-H stretching bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹) and C-H bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 720 cm⁻¹, respectively.

Raman spectroscopy complements IR by providing information on the non-polar bonds. The C=C stretching vibration, which is often weak in the IR spectrum, typically produces a strong signal in the Raman spectrum around 1655 cm⁻¹. The symmetric C-C stretching of the aliphatic chain also gives rise to distinct Raman signals.

Table 1: Characteristic IR and Raman Bands for Methyl 12-hydroxydodec-9-enoate

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | 3200 - 3600 | Strong, Broad (IR) |

| Alkane (-CH₂, -CH₃) | C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong |

| Alkene (=C-H) | =C-H Stretch | 3010 - 3030 | 3010 - 3030 | Medium |

| Ester (C=O) | C=O Stretch | 1735 - 1750 | 1735 - 1750 | Very Strong (IR) |

| Alkene (C=C) | C=C Stretch | ~1655 | ~1655 | Medium (IR), Strong (Raman) |

| Ester (C-O) | C-O Stretch | 1150 - 1250 | 1150 - 1250 | Strong |

| Alcohol (C-O) | C-O Stretch | 1050 - 1150 | 1050 - 1150 | Medium-Strong |

| cis-Alkene (=C-H) | =C-H Bend (out-of-plane) | 680 - 720 | Weak / Inactive | Medium-Strong (IR) |

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for the analysis of Methyl 12-hydroxydodec-9-enoate, enabling its separation from complex biological or reaction matrices, assessment of its purity, and resolution of its isomers.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a standard method for the analysis of fatty acid methyl esters (FAMEs). colostate.edu Due to the presence of a free hydroxyl group, which can increase polarity and reduce thermal stability, Methyl 12-hydroxydodec-9-enoate is often chemically modified into a more volatile and stable derivative prior to GC analysis. The most common derivatization technique is silylation, where the hydroxyl group is converted to a trimethylsilyl (TMS) ether. This process decreases the compound's boiling point and prevents unwanted interactions with the GC column.

The analysis is typically performed on a non-polar or medium-polarity capillary column. The retention time of the derivatized compound is used for identification and quantification against a known standard. The mass spectrometer provides definitive structural information based on the fragmentation pattern of the molecule upon electron impact ionization. nih.govnih.gov This allows for confirmation of the molecular weight and the positions of the functional groups.

Table 2: Typical GC Conditions for Analysis of Derivatized Methyl 12-hydroxydodec-9-enoate

| Parameter | Typical Conditions |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | Fused silica (B1680970) capillary column, e.g., DB-5ms (5% phenyl-methylpolysiloxane) or similar |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp ~100°C, ramped to ~280-300°C at 5-10°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-performance liquid chromatography (HPLC) is a versatile technique for the purification and analysis of Methyl 12-hydroxydodec-9-enoate without the need for derivatization. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating fatty acid esters. nih.govsielc.com In this method, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase.

Separation is based on the compound's hydrophobicity; more non-polar compounds are retained longer on the column. For complex mixtures, a gradient elution is often employed, where the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase is gradually increased over time to elute compounds with varying polarities. nih.gov Detection can be achieved using a UV detector (if the compound or a derivative contains a chromophore), an evaporative light-scattering detector (ELSD), or a mass spectrometer (LC-MS) for universal detection and structural confirmation. nih.govresearchgate.net Preparative HPLC can be used to isolate milligram to gram quantities of the pure compound from a mixture. nih.gov

Table 3: Representative HPLC Conditions for Methyl 12-hydroxydodec-9-enoate Analysis

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase (Column) | C18 (octadecylsilyl) bonded silica, 5 µm particle size |

| Column Dimensions | 250 mm length x 4.6 mm internal diameter |

| Mobile Phase | Gradient of Acetonitrile and Water sielc.com (often with a modifier like formic acid for MS compatibility) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40°C) |

| Detector | Mass Spectrometry (MS), Evaporative Light-Scattering Detector (ELSD), or UV (at low wavelengths, ~205 nm) |

Chiral Chromatography for Enantiomeric Purity Assessment of Hydroxylated Species

The hydroxyl group at the C-12 position of Methyl 12-hydroxydodec-9-enoate creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. nih.gov Chiral chromatography is the primary method for this purpose.

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Daicel Chiralpak and Chiralcel columns), are widely used for the resolution of racemic mixtures of hydroxylated fatty acids and their esters. aocs.orgnih.gov The separation can be performed using normal-phase HPLC, polar organic mode, or supercritical fluid chromatography (SFC). nih.govnih.gov SFC is often preferred as it can provide faster and more efficient separations with reduced solvent consumption. nih.gov The enantiomeric excess (ee) of a sample can be accurately determined from the relative peak areas of the two enantiomers in the chromatogram. nih.gov

Table 4: Common Chiral Chromatography Parameters for Hydroxylated Fatty Acid Ester Enantiomers

| Parameter | Typical Conditions |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) nih.govnih.gov |

| Chiral Stationary Phase (CSP) | Polysaccharide-based, e.g., Daicel Chiralpak OD-H, AD-H, or similar nih.gov |

| Mobile Phase (HPLC) | Hexane/Isopropanol mixtures (e.g., 99:1 v/v) nih.gov |

| Mobile Phase (SFC) | Supercritical CO₂ with a polar co-solvent (e.g., Methanol, Ethanol) nih.gov |

| Flow Rate | 0.5 - 2.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40°C) |

| Detector | UV (205-220 nm) or Mass Spectrometer (MS) nih.govnih.gov |

Theoretical and Computational Studies on Methyl 12 Hydroxydodec 9 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of oleochemicals. pmf.unsa.banih.gov For Methyl 12-hydroxydodec-9-enoate, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

Detailed DFT studies on molecules structurally similar to Methyl 12-hydroxydodec-9-enoate, such as other fatty acid methyl esters, reveal that the primary reactive sites are the carbon-carbon double bond, the ester group, and the hydroxyl group. pmf.unsa.ba The HOMO is typically localized around the C=C double bond, indicating its susceptibility to electrophilic attack. The LUMO, conversely, is often centered on the carbonyl carbon of the ester group, making it a target for nucleophilic attack.

The reactivity of Methyl 12-hydroxydodec-9-enoate can be quantified through various descriptors derived from DFT calculations. These include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the molecule.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater kinetic stability. pmf.unsa.ba

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.

These parameters are crucial for predicting how Methyl 12-hydroxydodec-9-enoate will interact with other reagents and catalysts. For instance, the calculated electrophilicity can help in selecting appropriate conditions for reactions such as epoxidation or polymerization.

Table 1: Calculated Electronic Properties of a Model Unsaturated Fatty Acid Methyl Ester

| Property | Description | Predicted Value (Arbitrary Units) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.7 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.35 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.85 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 1.97 eV |

Note: The values in this table are representative examples based on DFT calculations for similar oleochemicals and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and intermolecular interactions of flexible molecules like Methyl 12-hydroxydodec-9-enoate over time. nih.govepa.gov Given the long aliphatic chain and the presence of a double bond, this molecule can adopt a multitude of conformations that influence its physical properties and reactivity.

Furthermore, MD simulations are invaluable for studying how Methyl 12-hydroxydodec-9-enoate molecules interact with each other and with other chemical species. These simulations can model the formation of aggregates, the orientation at interfaces, and the solvation process. nih.govnih.gov The hydroxyl group and the ester moiety can participate in hydrogen bonding, which significantly influences the intermolecular forces and the macroscopic properties of the substance.

Table 2: Key Intermolecular Interactions Investigated by MD Simulations

| Interaction Type | Description | Relevance to Methyl 12-hydroxydodec-9-enoate |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Dominant interactions involving the long hydrocarbon chain, influencing packing and aggregation. |

| Hydrogen Bonding | A strong type of dipole-dipole interaction between a hydrogen atom and an electronegative atom (O, N, F). | The hydroxyl and ester groups can act as hydrogen bond donors and acceptors, affecting solubility and self-assembly. |

| π-π Stacking | Noncovalent interactions between aromatic rings. | While not directly applicable to the double bond in this molecule, understanding related interactions is crucial for its behavior in complex systems. nih.gov |

Reaction Pathway Modeling and Transition State Analysis for Transformations of Methyl 12-hydroxydodec-9-enoate

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the identification of transition states and intermediates. This is particularly useful for understanding the mechanisms of transformations involving Methyl 12-hydroxydodec-9-enoate.

For example, the epoxidation of the double bond is a common and important reaction for oleochemicals. DFT calculations can be employed to explore different catalytic cycles and determine the most favorable reaction pathway. By calculating the energy barriers associated with each step, researchers can predict the reaction kinetics and identify the rate-determining step. acs.org

Similarly, the transesterification of the methyl ester group can be modeled to understand the influence of different catalysts (acidic, basic, or enzymatic). aocs.orgmasterorganicchemistry.com Transition state analysis provides detailed information about the geometry and electronic structure of the highest-energy point along the reaction coordinate, offering insights into how to design more efficient catalysts.

Table 3: Example of a Modeled Reaction Step for an Oleochemical Transformation

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Epoxidation (Oxygen transfer) | Alkene + Peroxy Acid | Three-membered ring with O, C, C | Epoxide + Carboxylic Acid | 10-15 |

Note: The activation energy is a representative value for the epoxidation of an unsaturated fatty acid ester.

Structure-Reactivity Relationship Predictions for Functionalized Oleochemicals

By systematically modifying the structure of Methyl 12-hydroxydodec-9-enoate in silico and calculating the resulting changes in its properties, it is possible to establish Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). rsc.orgnih.gov These models are invaluable for predicting the behavior of novel functionalized oleochemicals without the need for extensive experimental synthesis and testing.

For instance, by introducing different functional groups at the hydroxyl position or by modifying the double bond, computational models can predict how these changes will affect properties such as biodegradability, lubricity, or surfactant behavior. nih.gov QSAR models are often built using a range of molecular descriptors, including electronic, steric, and hydrophobic parameters.

The development of reliable QSAR/QSPR models for oleochemicals is an active area of research that promises to accelerate the design of sustainable and high-performance bio-based materials. dtu.dk These computational tools allow for the rapid screening of large virtual libraries of compounds, identifying the most promising candidates for specific applications.

Environmental and Sustainability Aspects in the Research of Methyl 12 Hydroxydodec 9 Enoate

Utilization of Renewable Feedstocks (Natural Oils and Biomass) for Methyl 12-hydroxydodec-9-enoate Production

The production of Methyl 12-hydroxydodec-9-enoate is deeply rooted in the use of renewable resources, primarily natural oils and biomass. rsc.org The most prominent feedstock for its synthesis is castor oil, which is rich in ricinoleic acid. wikipedia.orgnih.govthegoodscentscompany.com Ricinoleic acid, or 12-hydroxy-9-cis-octadecenoic acid, is an unsaturated omega-9 fatty acid that constitutes about 90% of the fatty acid content in castor oil. wikipedia.orgthegoodscentscompany.com This high concentration makes castor oil an economically viable and abundant starting material.

The synthesis process often involves the biotransformation of ricinoleic acid. researchgate.netresearchgate.net For instance, research has demonstrated the conversion of ricinoleic acid into valuable C9 carboxylic acids through biocatalytic processes. researchgate.net These processes can involve multiple enzymatic steps to achieve the desired chemical modifications.

Beyond castor oil, researchers are exploring other forms of biomass and natural oils as potential feedstocks. rsc.org The overarching goal is to diversify the raw material base and create more resilient and sustainable supply chains for the production of bio-based chemicals.

Table 1: Renewable Feedstocks for Methyl 12-hydroxydodec-9-enoate and Related Compounds

Green Chemistry Principles in the Synthesis and Transformation of Methyl 12-hydroxydodec-9-enoate

The synthesis and subsequent transformations of Methyl 12-hydroxydodec-9-enoate are increasingly being guided by the principles of green chemistry. sigmaaldrich.commsu.eduacs.org These principles aim to reduce the environmental impact of chemical processes by focusing on aspects like waste prevention, atom economy, and the use of safer chemicals and processes. sigmaaldrich.commsu.edu

A key green chemistry approach in this field is the use of biocatalysis. researchgate.net Enzymes are highly specific catalysts that can operate under mild conditions, often in aqueous environments, reducing the need for harsh reagents and organic solvents. acs.org For example, lipases and other enzymes are employed in the transformation of ricinoleic acid and its derivatives. researchgate.net This aligns with the green chemistry principle of using catalysis to enhance efficiency and reduce waste. sigmaaldrich.com

Another important principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Synthetic routes that minimize the use of protecting groups and other temporary modifications are favored as they reduce the number of reaction steps and the amount of waste generated. sigmaaldrich.comacs.org

The use of renewable feedstocks, as discussed in the previous section, is itself a core principle of green chemistry. msu.edu By starting with bio-based materials, the reliance on depleting fossil fuels is reduced.

Table 2: Application of Green Chemistry Principles

Life Cycle Assessment Considerations for Bio-based Products Derived from Methyl 12-hydroxydodec-9-enoate

A comprehensive evaluation of the sustainability of products derived from Methyl 12-hydroxydodec-9-enoate requires a Life Cycle Assessment (LCA). cetjournal.itdtu.dk An LCA provides a "cradle-to-gate" or "cradle-to-grave" analysis of the environmental impacts associated with a product, from raw material extraction to final disposal. cetjournal.it

For bio-based products, the LCA would consider factors such as the environmental footprint of cultivating the feedstock (e.g., castor beans), including land use, water consumption, and fertilizer application. The energy consumption and waste generation during the extraction and chemical conversion processes are also critical components of the assessment.

One of the potential applications of Methyl 12-hydroxydodec-9-enoate is in the synthesis of macrocyclic musks and polymers. nih.govapeiron-synthesis.comillinois.edu The LCA for such products would evaluate the environmental benefits of using a renewable feedstock compared to traditional petroleum-based routes. It would also assess the end-of-life options for these bio-based materials, such as their biodegradability or potential for recycling.

While specific LCA data for Methyl 12-hydroxydodec-9-enoate and its derivatives are not widely available, the general framework for assessing bio-based chemicals and polymers is well-established. dtu.dk Such assessments are crucial for verifying the environmental credentials of these emerging bio-based products and ensuring they offer a genuinely more sustainable alternative.

Table 3: Compound Names Mentioned in the Article

Q & A

Q. What are the optimal synthetic conditions for Methyl 12-hydroxydodec-9-enoatato to maximize yield and purity?

Methodological Answer: Synthesis requires precise control of reaction parameters. Catalytic hydrogenation or enzymatic esterification (e.g., lipase-mediated) are common methods. Key variables include temperature (40–60°C), solvent polarity (e.g., ethanol/water mixtures), and catalyst loading (0.5–2 mol%). Post-synthesis, purity is assessed via reversed-phase HPLC (C18 column, methanol/water mobile phase) and NMR (δ 3.65 ppm for methoxy group, δ 5.35 ppm for alkene protons). Yield optimization involves iterative DOE (Design of Experiments) to balance steric hindrance at the hydroxyl group and alkene reactivity .

Q. How should researchers characterize the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies use accelerated degradation protocols:

- Thermal stability: Incubate at 25°C, 40°C, and 60°C for 4–12 weeks; monitor via TLC or GC-MS for decomposition products (e.g., free fatty acids or ester hydrolysis byproducts).

- Photostability: Expose to UV light (254 nm) in quartz cells; quantify isomerization or oxidation using UV-Vis spectroscopy (λmax shifts).

- Humidity: Store at 75% RH; assess hygroscopicity via Karl Fischer titration.

Data analysis should include Arrhenius plots to predict shelf life, with degradation kinetics modeled using first-order rate equations .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled?

Methodological Answer: Contradictions often arise from experimental variables:

- Cell line specificity: Perform comparative assays across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized MTT protocols.

- Dose-response variability: Use Hill slope analysis to differentiate IC50 values; apply meta-regression to identify confounding factors (e.g., serum concentration in media).

- Structural analogs: Compare this compound with homologs (e.g., ethyl esters or saturated analogs) to isolate alkene/hydroxyl contributions.

Systematic reviews should follow COSMOS-E guidelines, combining in vitro and ex vivo data while assessing risk of bias via ROBINS-I .

Q. What computational strategies predict the stereochemical impact of the 12-hydroxyl group on membrane interactions?

Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) model lipid bilayer penetration:

- Force fields: Use CHARMM36 for lipid parameters; solvate the compound in a POPC bilayer.

- Free energy calculations: Apply umbrella sampling to determine ΔG of translocation.

- Stereochemical effects: Compare R vs. S configurations using torsional angle analysis (e.g., dihedral restraints in NAMD).

Experimental validation via Langmuir monolayer studies (surface pressure-area isotherms) can corroborate computational findings .用它!帮你看懂文献数据图,更好描述实验结果00:17

Data Analysis and Reproducibility

Q. How should researchers address variability in chromatographic retention times across labs?

Methodological Answer: Standardize protocols using:

- Internal standards: Spike with deuterated analogs (e.g., this compound-d₅) to correct for retention time drift.

- Column calibration: Use USP protocols with reference mixtures (e.g., alkylphenone series).

- Inter-lab validation: Share raw data (e.g., mzML files) via platforms like MetaboLights, adhering to FAIR principles for dataset citation .

Q. What statistical methods resolve contradictions in dose-response relationships?

Methodological Answer:

- Bayesian hierarchical modeling: Pool data from multiple studies while accounting for heterogeneity.

- Sensitivity analysis: Test robustness via leave-one-out cross-validation.

- Dose-response meta-analysis: Use restricted cubic splines to model non-linear trends, as per Cochrane Collaboration guidelines .

Safety and Handling

Q. What are critical safety considerations for handling this compound in aqueous environments?

Methodological Answer:

- Hydrolysis risk: Avoid prolonged exposure to alkaline buffers (pH > 8); monitor pH with inline probes during experiments.

- PPE requirements: Use nitrile gloves (tested via ASTM D6319) and fume hoods for aerosolized samples.

- Waste disposal: Neutralize with 1M HCl before incineration, following GHS hazard statements (e.g., H315 for skin irritation) .

Experimental Design

Q. How to design a study comparing the bioactivity of this compound with its non-hydroxylated analog?

Methodological Answer:

- Blinded protocols: Randomize compound allocation and use third-party coding.

- Control groups: Include vehicle (DMSO/PBS) and positive controls (e.g., cisplatin for cytotoxicity).

- Endpoint selection: Combine omics (e.g., lipidomics via LC-MS) with phenotypic assays (e.g., scratch wound healing).